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Introduction
CH1055 is a small-molecule, near-infrared II (NIR-II) fluorophore that has garnered significant

attention in the field of in vivo imaging.[1][2][3] Its emission in the NIR-II window (1000-1700

nm) allows for deeper tissue penetration and higher resolution imaging compared to traditional

NIR-I fluorophores, primarily due to reduced photon scattering and minimal tissue

autofluorescence. This technical guide provides a comprehensive overview of the core spectral

properties of the CH1055 fluorophore, details the experimental protocols for their

determination, and offers visualizations of key experimental workflows.

Core Spectral Properties
The utility of a fluorophore is defined by its unique spectral characteristics. For CH1055, these

properties enable its application in high-contrast, deep-tissue imaging.

Quantitative Spectral Data
The following table summarizes the key spectral properties of the CH1055 fluorophore and its

derivatives as reported in the scientific literature. It is important to note that specific values for

the molar extinction coefficient and fluorescence lifetime of the parent CH1055 compound are

not readily available in published literature. Therefore, generalized experimental protocols for

their determination are provided in the subsequent section.
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Property Value Notes

Absorption Maximum (λ_abs_) ~750 nm In solution.[4]

Excitation Maximum (λ_ex_) ~808 nm

Commonly used excitation

wavelength for in vivo imaging.

[1]

Emission Maximum (λ_em_) ~1055 nm

Falls within the NIR-II window,

enabling deep-tissue imaging.

[1][4]

Quantum Yield (Φ)

Low in aqueous solution. For

CH1055-PEG, Φ is ~0.3%.

The quantum yield of a

sulfonated derivative, CH-4T, is

significantly enhanced upon

binding to proteins (e.g., in

Fetal Bovine Serum).

The low quantum yield is a

common characteristic of many

NIR-II organic dyes.

Molar Extinction Coefficient (ε)
Not explicitly reported in the

literature.

A generalized protocol for its

determination is provided

below.

Fluorescence Lifetime (τ)
Not explicitly reported in the

literature.

A generalized protocol for its

determination is provided

below.

Experimental Protocols
Accurate characterization of a fluorophore's spectral properties is crucial for its effective

application. The following are detailed methodologies for key experiments.

Determination of Molar Extinction Coefficient
The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs

light at a given wavelength. It is a critical parameter for quantifying the concentration of a

substance from its absorbance.

Methodology:
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Preparation of a Stock Solution: Accurately weigh a small amount of CH1055 and dissolve it

in a suitable solvent (e.g., DMSO) to create a stock solution of known concentration.

Serial Dilutions: Perform a series of precise dilutions of the stock solution to obtain a range

of concentrations.

Spectrophotometer Measurement: Using a UV-Vis-NIR spectrophotometer, measure the

absorbance of each dilution at the absorption maximum (λ_abs_ ≈ 750 nm). Ensure the

absorbance values fall within the linear range of the instrument (typically 0.1 - 1.0).

Beer-Lambert Law: Plot the absorbance at λ_abs_ versus the concentration of CH1055.

Calculation: The molar extinction coefficient (ε) is determined from the slope of the resulting

linear fit, according to the Beer-Lambert law: A = εcl, where A is the absorbance, c is the

molar concentration, and l is the path length of the cuvette (typically 1 cm).
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Workflow for Molar Extinction Coefficient Determination

Sample Preparation

Measurement

Data Analysis

Accurately weigh CH1055

Dissolve in solvent to create stock solution

Perform serial dilutions

Measure absorbance of each dilution at λmax

Ensure absorbance is in linear range (0.1-1.0)

Plot Absorbance vs. Concentration

Perform linear regression

Calculate ε from the slope

Click to download full resolution via product page

Workflow for Molar Extinction Coefficient Determination
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Determination of Fluorescence Quantum Yield
The fluorescence quantum yield (Φ) represents the efficiency of the fluorescence process,

defined as the ratio of photons emitted to photons absorbed.

Methodology (Relative Method):

Selection of a Standard: Choose a well-characterized fluorescent standard with a known

quantum yield and similar absorption and emission properties to CH1055 (e.g., IR-26 in a

suitable solvent).

Preparation of Solutions: Prepare a series of dilute solutions of both the CH1055 sample and

the standard in the same solvent. The absorbance of these solutions at the excitation

wavelength should be kept low (typically < 0.1) to avoid inner filter effects.

Absorbance Measurement: Measure the absorbance of all solutions at the chosen excitation

wavelength (e.g., 808 nm).

Fluorescence Measurement: Record the fluorescence emission spectra of all solutions using

a spectrofluorometer, exciting at the same wavelength used for the absorbance

measurements.

Data Analysis:

Integrate the area under the emission spectrum for each solution.

Plot the integrated fluorescence intensity versus the absorbance for both the CH1055
sample and the standard.

The quantum yield of CH1055 (Φ_sample_) is calculated using the following equation:

Φ_sample_ = Φ_std_ * (m_sample_ / m_std_) * (η_sample_^2 / η_std_^2) where Φ_std_

is the quantum yield of the standard, m is the slope of the plot of integrated fluorescence

intensity versus absorbance, and η is the refractive index of the solvent.
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Workflow for Relative Quantum Yield Determination

Preparation

Measurement

Analysis

Select a suitable standard (e.g., IR-26)

Prepare dilute solutions of CH1055 and standard

Measure absorbance at excitation wavelength (<0.1)

Record fluorescence emission spectra

Integrate emission spectra

Plot Integrated Intensity vs. Absorbance

Calculate slopes for sample and standard

Calculate Quantum Yield using the comparative method

Click to download full resolution via product page

Workflow for Relative Quantum Yield Determination
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Determination of Fluorescence Lifetime
Fluorescence lifetime (τ) is the average time a fluorophore spends in the excited state before

returning to the ground state. It is an intrinsic property that can be sensitive to the fluorophore's

environment.

Methodology (Time-Correlated Single Photon Counting - TCSPC):

Instrumentation: Utilize a TCSPC system equipped with a pulsed laser source for excitation

(e.g., a laser diode at or near 808 nm) and a sensitive single-photon detector.

Sample Preparation: Prepare a dilute solution of CH1055 in the solvent of interest. The

concentration should be low enough to avoid aggregation and self-quenching.

Instrument Response Function (IRF): Measure the IRF of the system by using a scattering

solution (e.g., a dilute solution of non-dairy creamer or Ludox) in place of the sample.

Data Acquisition: Excite the CH1055 sample with the pulsed laser and collect the emitted

photons. The TCSPC electronics measure the time difference between the laser pulse and

the arrival of each photon at the detector. This process is repeated for a large number of

excitation cycles to build up a histogram of photon arrival times.

Data Analysis: The resulting decay curve is fitted to an exponential function (or a sum of

exponentials for more complex decays) after deconvolution with the IRF. The fluorescence

lifetime (τ) is the time constant of the exponential decay.
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Workflow for Fluorescence Lifetime Determination (TCSPC)

Setup & Preparation

Measurement

Analysis

Prepare dilute CH1055 solution

Configure TCSPC system with pulsed laser

Measure Instrument Response Function (IRF)

Acquire fluorescence decay data from CH1055

Deconvolute data with IRF

Fit decay curve to an exponential function

Determine fluorescence lifetime (τ)

Click to download full resolution via product page

Workflow for Fluorescence Lifetime Determination (TCSPC)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b12422057?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12422057?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Signaling Pathways and Logical Relationships
CH1055 is primarily utilized as an exogenous fluorescent probe for in vivo imaging and is not

known to be directly involved in endogenous signaling pathways. Its application in drug

development and research is centered on its ability to be conjugated to targeting moieties (e.g.,

antibodies, peptides) to visualize specific biological targets or processes. The logical

relationship in its application is therefore a workflow for targeted imaging.

Logical Workflow for Targeted Imaging with CH1055

CH1055 Fluorophore

CH1055-Targeting Moiety
Conjugate

Targeting Moiety
(e.g., Antibody, Peptide)

In Vivo or In Vitro SystemIntroduction NIR-II Fluorescence ImagingExcitation & Emission Data Analysis and Visualization

Click to download full resolution via product page

Logical Workflow for Targeted Imaging with CH1055

Conclusion
The CH1055 fluorophore represents a significant tool for advancing preclinical and potentially

clinical imaging due to its favorable spectral properties in the NIR-II window. While key

parameters such as its excitation and emission maxima are well-documented, a full

characterization of its molar extinction coefficient and fluorescence lifetime in various solvent

environments would further enhance its applicability and allow for more quantitative imaging

studies. The experimental protocols provided in this guide offer a roadmap for researchers to

obtain these critical data points and to fully harness the potential of this promising NIR-II

fluorophore.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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